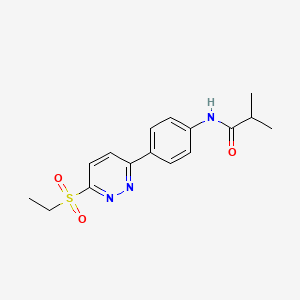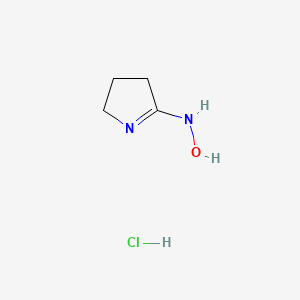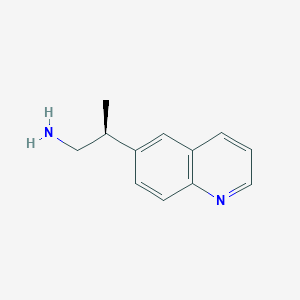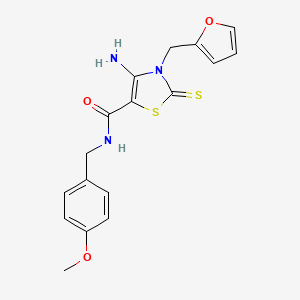
2-(3-Bromo-2-methylphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(3-Bromo-2-methylphenyl)ethanamine” is a chemical compound with the molecular formula C9H12BrN and a molecular weight of 214.1 . It is also known by its English synonyms “this compound” and "2-(3-bromo-2-methylphenyl)ethan-1-amine" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromine atom, a methyl group, and an ethanamine group . The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the stereochemistry of the starting materials.
Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 284.0±25.0 °C and its predicted density is 1.351±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 9.84±0.10 .
Scientific Research Applications
Metabolism and Analytical Detection
In Vivo Metabolism Studies
Research has explored the in vivo metabolism of structurally similar compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), revealing insights into metabolic pathways involving deamination, reduction, oxidation, and acetylation in rats. Such studies provide foundational knowledge for understanding how these compounds are processed within biological systems (Kanamori et al., 2002).
Analytical Detection in Biological Samples
High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) has been developed to detect and quantify similar compounds, such as 25B-NBOMe, in serum and urine, facilitating the identification of intoxication and aiding in forensic and clinical toxicology (Poklis et al., 2014).
Structural Analysis and Synthesis
Structural Modifications and Cytotoxic Effects
Modifications in the chemical structure of marine bisindole alkaloids, akin to 2-(3-Bromo-2-methylphenyl)ethanamine derivatives, have been evaluated to investigate changes in biological activities. Such studies highlight the impact of structural changes on cytotoxic effects against cancer cell lines, emphasizing the importance of specific functional groups for the compound’s biological activity (Burattini et al., 2022).
Characterization of Schiff Base Derivatives
Schiff base derivatives, such as N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine, have been synthesized and characterized, offering potential applications in medicinal chemistry and material science due to their unique structural properties (Warad et al., 2016).
properties
IUPAC Name |
2-(3-bromo-2-methylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7-8(5-6-11)3-2-4-9(7)10/h2-4H,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIFZRQYCSLOHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1388074-41-6 |
Source


|
| Record name | 2-(3-bromo-2-methylphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indazol-1-yl}acetamide](/img/structure/B2626577.png)
![4-{[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B2626579.png)
methyl}-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2626580.png)
![2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile](/img/structure/B2626582.png)
![1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2626583.png)








